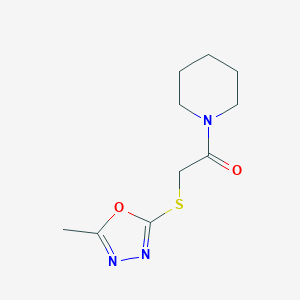![molecular formula C16H14N2O4S B262896 Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in many organic solvents and has a molecular weight of 398.44 g/mol.
Applications De Recherche Scientifique
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate has been used in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate in lab experiments is its potent anticancer activity against various cancer cell lines. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the use of Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate in scientific research. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it could be used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
In conclusion, Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate has the potential to be a valuable tool in scientific research and drug discovery.
Méthodes De Synthèse
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate can be synthesized by reacting 4-cyanobenzenesulfonamide with ethyl 3-bromobenzoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization or chromatography.
Propriétés
Nom du produit |
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate |
|---|---|
Formule moléculaire |
C16H14N2O4S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H14N2O4S/c1-2-22-16(19)13-4-3-5-14(10-13)18-23(20,21)15-8-6-12(11-17)7-9-15/h3-10,18H,2H2,1H3 |
Clé InChI |
USBTWSNRXOZTTQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





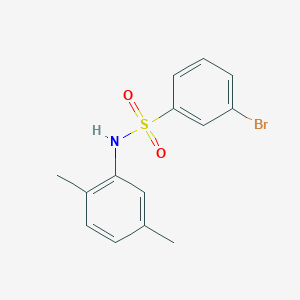
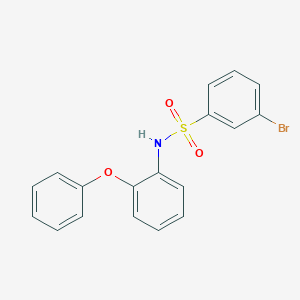
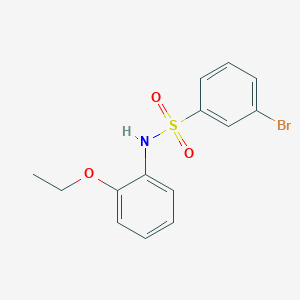

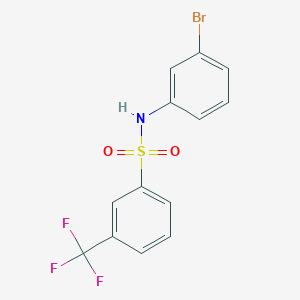


![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
